

# Ac-LEVD-AFC: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: Ac-LEVD-AFC

Cat. No.: B1370547

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This technical guide provides an in-depth overview of the chemical structure, properties, and applications of N-Acetyl-L-leucyl-L-glutamyl-L-valyl-L-aspartic acid 7-amino-4-trifluoromethylcoumarin (**Ac-LEVD-AFC**), a fluorogenic substrate for caspase-4. This document is intended for researchers, scientists, and drug development professionals working in the fields of apoptosis, inflammation, and cellular signaling.

## Core Concepts: Chemical Identity and Properties

**Ac-LEVD-AFC** is a synthetic tetrapeptide, Ac-Leu-Glu-Val-Asp, conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).<sup>[1]</sup> It is specifically designed as a substrate for caspase-4, an enzyme involved in the inflammatory caspase cascade.<sup>[1]</sup> The AFC fluorophore is more sensitive compared to other coumarin derivatives like AMC (7-amino-4-methylcoumarin).

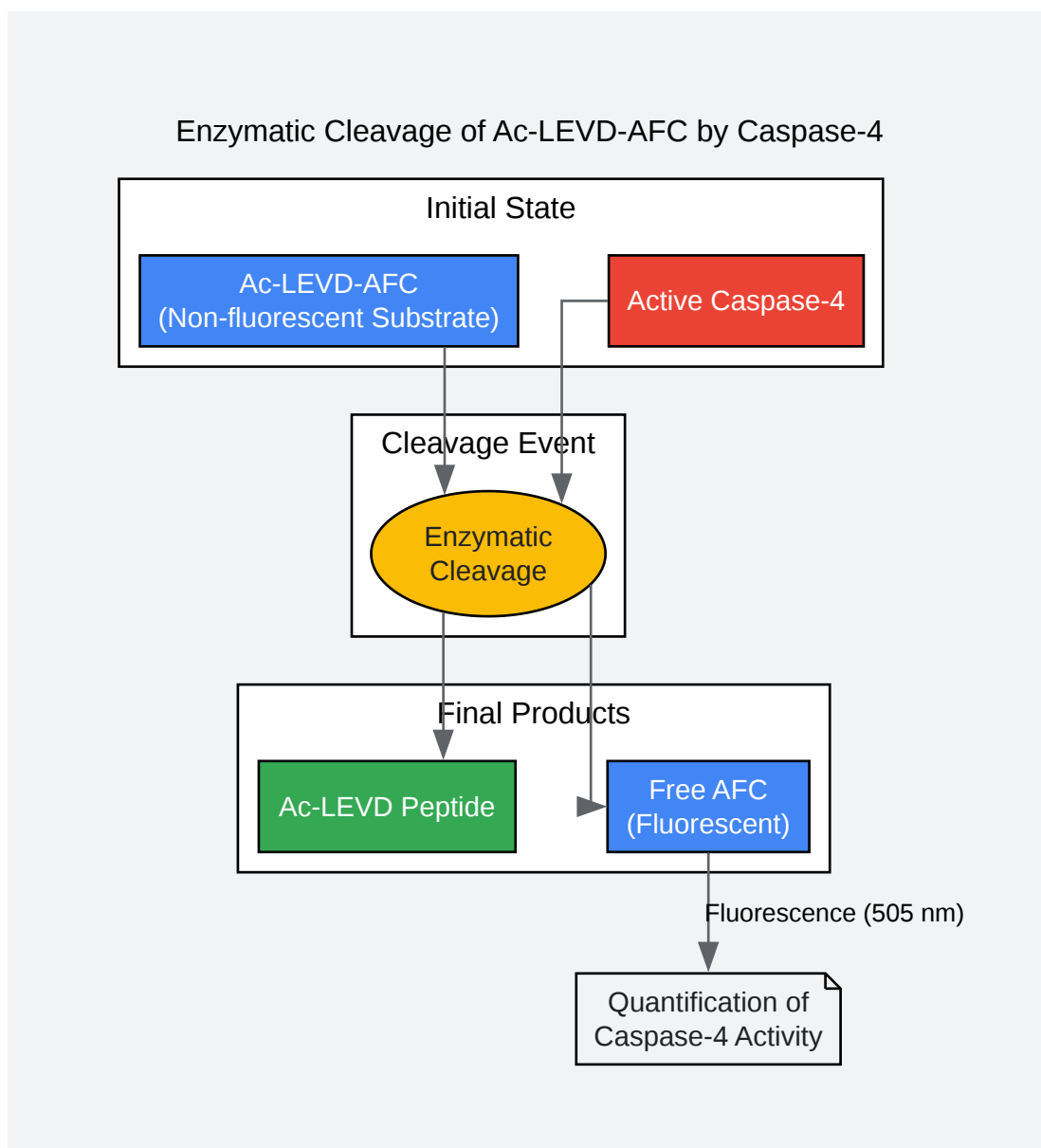
The fundamental principle behind **Ac-LEVD-AFC** lies in its ability to act as a molecular probe for caspase-4 activity. In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage by caspase-4 at the aspartic acid residue, the AFC moiety is released.<sup>[1]</sup> The free AFC molecule exhibits strong fluorescence, which can be readily quantified to determine the enzymatic activity of caspase-4.<sup>[1]</sup>

## Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	C <sub>32</sub> H <sub>40</sub> F <sub>3</sub> N <sub>5</sub> O <sub>11</sub>	[1][2]
Molecular Weight	727.7 g/mol	[1][2]
Excitation Wavelength	400 nm	[1][3][4][5]
Emission Wavelength	505 nm	[1][3][4][5]
Purity	≥98% (HPLC)	[2]
Solubility	Soluble in DMSO	[1][2]
Storage Temperature	-20°C	[1][2]

## Mechanism of Action: A Signaling Pathway

The enzymatic reaction of **Ac-LEVD-AFC** with caspase-4 is a critical signaling event in the study of inflammatory pathways. The following diagram illustrates this process.



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Caption: Enzymatic cleavage of **Ac-LEVD-AFC** by caspase-4.

## Experimental Protocols

### Preparation of Reagents

- **Ac-LEVD-AFC** Stock Solution (1 mM): Dissolve **Ac-LEVD-AFC** in DMSO to a final concentration of 1 mM. Store the stock solution at -20°C, protected from light.

- **Cell Lysis Buffer:** A common lysis buffer composition is 25 mM HEPES (pH 7.4), 0.1% Triton X-100, 10% glycerol, and 5 mM DTT. Protease inhibitors such as PMSF, pepstatin, and leupeptin can be added to prevent non-specific protein degradation.
- **2X Reaction Buffer:** Prepare a 2X reaction buffer containing 20 mM HEPES (pH 7.4), 2 mM EDTA, and 0.1% CHAPS. Immediately before use, add DTT to a final concentration of 10 mM.

## Caspase-4 Activity Assay in Cell Lysates

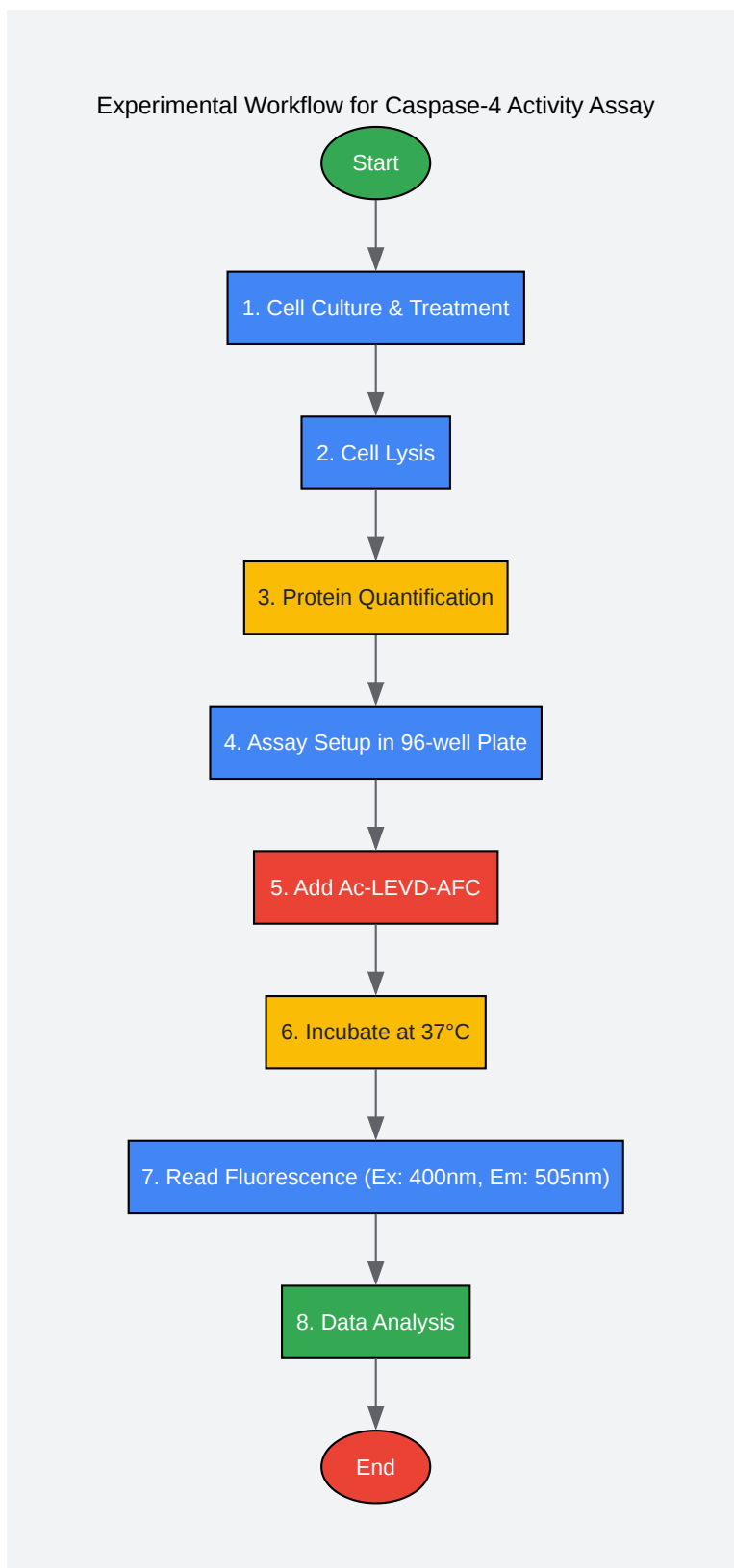
This protocol is adapted from various commercially available caspase-4 assay kits.

- **Cell Culture and Treatment:** Culture cells to the desired confluence and treat with apoptosis-inducing agents or vehicle control for the desired time.
- **Cell Lysis:**
  - For adherent cells, wash with PBS and then add chilled Cell Lysis Buffer. Scrape the cells and transfer the lysate to a microfuge tube.
  - For suspension cells, centrifuge to pellet the cells, discard the supernatant, and resuspend the pellet in chilled Cell Lysis Buffer.
  - Incubate the lysate on ice for 10-15 minutes.
  - Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.
  - Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
- **Protein Quantification:** Determine the protein concentration of the cell lysate using a standard method such as the Bradford or BCA protein assay. This allows for the normalization of caspase activity to the total protein content.
- **Assay Setup:**
  - In a 96-well black microplate, add 50 µL of cell lysate to each well.
  - Prepare a blank well containing 50 µL of Cell Lysis Buffer.

- Add 50  $\mu$ L of 2X Reaction Buffer (with DTT) to each well.
- Substrate Addition and Incubation:
  - Add 5  $\mu$ L of 1 mM **Ac-LEVD-AFC** stock solution to each well to initiate the reaction. The final concentration of the substrate will be 50  $\mu$ M.
  - Incubate the plate at 37°C for 1-2 hours, protected from light.
- Fluorometric Measurement:
  - Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
  - Caspase-4 activity can be expressed as the fold-increase in fluorescence compared to the untreated control.

## Experimental Workflow

The following diagram outlines the key steps in a typical caspase-4 activity assay using **Ac-LEVD-AFC**.



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Caption: A typical workflow for a caspase-4 activity assay.

## Applications in Research and Drug Discovery

**Ac-LEVD-AFC** is a valuable tool for:

- **Studying Apoptosis and Inflammation:** Investigating the role of caspase-4 in programmed cell death and inflammatory signaling pathways.
- **High-Throughput Screening (HTS):** Screening for inhibitors or activators of caspase-4, which can be potential therapeutic agents for inflammatory diseases or cancer.
- **Biochemical Characterization:** Determining the kinetic parameters of caspase-4 and other related proteases.

## Conclusion

**Ac-LEVD-AFC** is a highly specific and sensitive fluorogenic substrate that enables the reliable quantification of caspase-4 activity. Its well-defined chemical properties and straightforward application in enzymatic assays make it an indispensable tool for researchers in both academic and industrial settings. The detailed protocols and workflows provided in this guide are intended to facilitate the successful implementation of **Ac-LEVD-AFC** in various research applications.

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## References

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